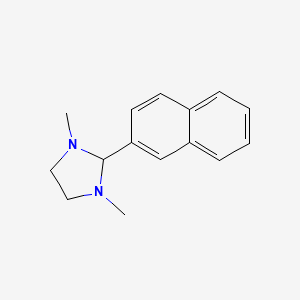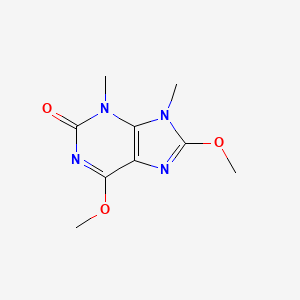
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family This compound features a unique structure where a naphthalene ring is attached to the imidazolidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine typically involves the reaction of naphthalene derivatives with imidazolidine precursors. One common method is the condensation reaction between 2-naphthaldehyde and 1,3-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Functionalized naphthalene-imidazolidine compounds.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related compound with similar structural features but without the naphthalene ring.
Naphthalene derivatives: Compounds containing the naphthalene ring but lacking the imidazolidine moiety.
Uniqueness
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine is unique due to the combination of the imidazolidine core and the naphthalene ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for diverse reactivity and potential therapeutic benefits compared to other similar compounds.
Propriétés
Numéro CAS |
88802-90-8 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1,3-dimethyl-2-naphthalen-2-ylimidazolidine |
InChI |
InChI=1S/C15H18N2/c1-16-9-10-17(2)15(16)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15H,9-10H2,1-2H3 |
Clé InChI |
SFFFEXGWSYQEAF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1C2=CC3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)






